Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.: 34148-67-9
Cat. No.: VC3769043
Molecular Formula: C19H22ClNO4
Molecular Weight: 363.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34148-67-9 |
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Molecular Formula | C19H22ClNO4 |
Molecular Weight | 363.8 g/mol |
IUPAC Name | diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C19H22ClNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3 |
Standard InChI Key | HQAADEKEJNBOLM-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)C)C |
Canonical SMILES | CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)C)C |
Introduction
Chemical Structure and Properties
The molecular structure of diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate consists of a central 1,4-dihydropyridine ring with specific substitution patterns. The compound contains a 2-chlorophenyl group at position 4, methyl groups at positions 2 and 6, and ethyl carboxylate groups at positions 3 and 5. This arrangement creates a molecule with distinctive spatial and electronic properties.
Based on data from analogous compounds, the physical and chemical properties can be estimated as follows:
Synthesis Methods
Hantzsch Synthesis
The primary method for synthesizing diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate follows the classical Hantzsch pyridine synthesis approach. This reaction involves the condensation of 2-chlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate.
Based on the synthesis of related compounds, the procedure typically follows this protocol:
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Combining 2-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol) in a 1:2:1 molar ratio
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Using ethanol as a solvent and refluxing until a color change to reddish-orange occurs (approximately one hour)
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Cooling the reaction mixture to facilitate precipitation
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Extracting the product using diethyl ether
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Purifying through recrystallization using an acetone-benzene (3:1) solution
This method typically achieves yields of approximately 65-70%, similar to those reported for analogous compounds .
Modern Synthetic Approaches
Recent advancements in synthetic methodologies have introduced several modifications to improve the efficiency and sustainability of dihydropyridine synthesis:
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Microwave-assisted synthesis for reduced reaction times
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Solvent-free approaches using solid catalysts
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Ultrasound-facilitated reactions
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Green chemistry approaches employing environmentally friendly reagents
These modern approaches address limitations of the traditional Hantzsch synthesis, including long reaction times and moderate yields.
Structural Characteristics
Conformational Analysis
Based on crystallographic data from analogous compounds, particularly diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, several key structural features can be inferred:
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The dihydropyridine ring likely adopts a flattened boat conformation, with the nitrogen atom (N1) and carbon at position 4 (C4) slightly displaced from the plane formed by the other ring atoms
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In closely related compounds, these displacements were measured at 0.088(4) Å for N1 and 0.188(4) Å for C4
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The 2-chlorophenyl ring is expected to orient nearly perpendicular (approximately 89°) to the dihydropyridine ring plane
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This perpendicular orientation results from steric interactions between the phenyl ring and the ester groups at positions 3 and 5
The puckering parameters for the dihydropyridine ring in related compounds (q₂ = 0.158(3) Å, q₃ = -0.039(3) Å, and φ₂ = 3(1)°) characterize the specific boat conformation .
Parameter | Value |
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Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 15.928(7) Å |
b = 12.266(6) Å | |
c = 10.042(5) Å | |
β = 103.962(7)° | |
Unit Cell Volume | 1903.8(15) ų |
Z Value | 4 |
Density | 1.389 Mg m⁻³ |
These crystallographic parameters provide valuable insights into the three-dimensional arrangement of molecules in the solid state .
Intermolecular Interactions
In the crystal structures of related dihydropyridine compounds, molecules form hydrogen-bonded chains. The N-H group of the dihydropyridine ring acts as a hydrogen bond donor, interacting with carbonyl oxygen atoms of adjacent molecules. Additionally, intramolecular hydrogen bonding, such as C-H···O interactions, contributes to the stabilization of the molecular conformation .
These hydrogen bonding patterns influence the compound's physical properties and three-dimensional arrangement in the crystal lattice.
Biological Activities
Cytotoxic Properties
Studies on structurally related compounds have demonstrated notable cytotoxic activity against cancer cell lines. A series of 21 diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives were tested against HCT116 human colon cancer cells, with IC₅₀ values ranging from 16.29 to 68.88 μM .
Structure-activity relationship studies revealed that:
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Bulky substitutions at position 4 generally enhanced cytotoxic activity
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The position of substituents on the phenyl ring significantly affected biological activity
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Para-positioned substituents tended to exhibit better cytotoxic values compared to other positions
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The compound's polarity played a role in determining its cytotoxic potential
Based on these observations, diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate would likely exhibit moderate cytotoxic activity, with its specific ortho-chloro substitution creating a unique activity profile.
Mechanism of Action
The cytotoxicity of related compounds, particularly diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, has been shown to be mediated through apoptotic cell death mechanisms . Treatment with this related compound substantially reduced cell viability in HCT116 colon cancer cells .
While the exact molecular targets remain under investigation, several potential mechanisms may contribute to the biological effects of diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate:
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Induction of programmed cell death pathways
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Influence on calcium signaling pathways
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Antioxidant properties
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Effects on cell cycle regulation
Structure-Activity Relationships
Analysis of structure-cytotoxicity relationships in dihydropyridine derivatives has revealed important insights into how structural modifications affect biological activity:
These relationships suggest that the specific 2-chlorophenyl substitution would create a unique biological activity profile compared to 3-chlorophenyl and 4-chlorophenyl analogs .
This comparative analysis highlights how the position of the chlorine substituent creates distinct compounds with potentially different biological and physicochemical properties.
Future Research Directions
Synthesis Optimization
Future research could focus on optimizing the synthesis of diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate through:
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Catalyst development for improved yields and selectivity
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Continuous flow chemistry approaches for scale-up potential
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Green chemistry methodologies to reduce environmental impact
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Asymmetric synthesis strategies for potential stereochemical control
Such advancements would facilitate more efficient production of this compound for research and potential applications.
Biological Evaluation
Comprehensive biological evaluation represents a critical area for future investigation:
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Expanded cytotoxicity screening against diverse cancer cell lines
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Mechanistic studies to elucidate precise molecular targets
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Structure-activity relationship studies focusing specifically on ortho-substituted derivatives
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In vivo evaluation of promising candidates
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Combination studies with established therapeutic agents
These studies would provide deeper insights into the compound's potential therapeutic applications.
Structural Modifications
The basic scaffold of diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate offers numerous opportunities for structural modification:
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Variation of the ester groups to modify solubility and bioavailability
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Introduction of additional substituents on the phenyl ring
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Replacement of the chlorine atom with other halogens or functional groups
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Modification of the N-H group to create N-substituted derivatives
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Development of hybrid molecules incorporating additional pharmacophores
Such modifications could generate compounds with enhanced properties for specific applications.
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